molecular formula C13H18O3 B13819758 1-Acryloyloxy-3-adamantanol

1-Acryloyloxy-3-adamantanol

Cat. No.: B13819758
M. Wt: 222.28 g/mol
InChI Key: DKDKCSYKDZNMMA-ASZHBFLOSA-N
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Description

1-Acryloyloxy-3-adamantanol, also known as 1,3-Adamantanediol monoacrylate, is a chemical compound with the molecular formula C13H18O3. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and an acryloyloxy group.

Preparation Methods

The synthesis of 1-Acryloyloxy-3-adamantanol typically involves the esterification of 1,3-adamantanediol with acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Acryloyloxy-3-adamantanol undergoes various chemical reactions, including:

    Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-adamantanediol and acrylic acid.

    Oxidation and Reduction: The adamantane core can undergo oxidation to form adamantanone derivatives, while reduction reactions can yield adamantanol derivatives.

Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

1-Acryloyloxy-3-adamantanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acryloyloxy-3-adamantanol in drug delivery systems involves the encapsulation of active pharmaceutical ingredients within the adamantane core. This encapsulation enhances the stability and controlled release of the drugs. The acryloyloxy group allows for polymerization, forming a protective matrix around the drug molecules .

Comparison with Similar Compounds

1-Acryloyloxy-3-adamantanol can be compared with other adamantane derivatives, such as:

    1-Adamantanol: Lacks the acryloyloxy group and is primarily used in the synthesis of other adamantane derivatives.

    1,3-Adamantanediol: The precursor to this compound, used in various chemical syntheses.

    Adamantane: The parent hydrocarbon, used in the synthesis of a wide range of derivatives.

The uniqueness of this compound lies in its dual functionality, combining the stability of the adamantane core with the reactivity of the acryloyloxy group, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[(5S,7R)-3-hydroxy-1-adamantyl] prop-2-enoate

InChI

InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2/t9-,10+,12?,13?

InChI Key

DKDKCSYKDZNMMA-ASZHBFLOSA-N

Isomeric SMILES

C=CC(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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